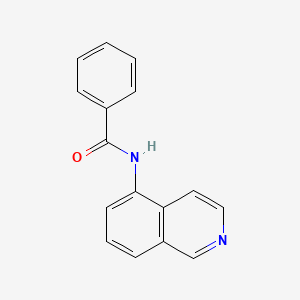

N-isoquinolin-5-ylbenzamide

Description

Properties

IUPAC Name |

N-isoquinolin-5-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-15-8-4-7-13-11-17-10-9-14(13)15/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWYZNCEVAIHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The SNH amidation protocol, demonstrated in the synthesis of N-(5-nitroisoquinolin-8-yl)benzamide derivatives, provides a metal-free route to benzamide-functionalized isoquinolines. Key steps include:

-

Generation of the amide anion : Sodium hydride (NaH) deprotonates benzamide in anhydrous dimethyl sulfoxide (DMSO), forming a reactive nucleophile.

-

Nucleophilic attack : The amide anion substitutes a hydrogen atom on the 5-nitroisoquinoline ring, facilitated by the electron-withdrawing nitro group at position 5. This directs substitution to position 8, yielding N-(5-nitroisoquinolin-8-yl)benzamide.

Representative Reaction:

Limitations and Modifications

-

Regioselectivity : The nitro group at position 5 directs amidation to position 8, making this method unsuitable for direct synthesis of N-isoquinolin-5-ylbenzamide.

-

Post-functionalization : Reduction of the nitro group (e.g., hydrogenation) could yield 5-aminoisoquinoline, which may undergo acylation with benzoyl chloride. However, this two-step approach remains unexplored in the literature.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated Cross-Coupling

The Sonogashira coupling protocol, optimized for 2-iodo-N-methyl-N-(3-arylprop-2-ynyl)benzamides, highlights the versatility of palladium catalysts in benzamide synthesis. Adapting this method for this compound could involve:

Example Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 hours |

This method remains hypothetical, as no direct examples are reported.

Direct C-H Amidation

Recent advances in C-H functionalization enable direct amidation of heteroarenes. For isoquinoline:

-

Directed C-H Activation : A palladium catalyst with a bidentate directing group (e.g., 8-aminoquinoline) facilitates amidation at position 5.

-

Benzamide Coupling : Using N-benzoyloxyamines as amidating agents under oxidative conditions.

Reductive Amination and Acylation

Nitro Group Reduction

Reducing 5-nitroisoquinoline to 5-aminoisoquinoline is critical for subsequent acylation:

Acylation of 5-Aminoisoquinoline

Reacting 5-aminoisoquinoline with benzoyl chloride in the presence of a base (e.g., triethylamine) yields this compound:

Optimization Data:

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | CH₂Cl₂ | 78 |

| Pyridine | THF | 65 |

| DBU | DMF | 82 |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N-isoquinolin-5-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The isoquinoline ring can be oxidized to form N-oxides.

Reduction: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Introduction of various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

N-isoquinolin-5-ylbenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between N-isoquinolin-5-ylbenzamide and similar compounds from the literature:

Key Observations:

Amide vs. Heterocyclic Modifications: Unlike acetamide derivatives (e.g., compounds from ), this compound features a benzamide group, which increases aromaticity and may enhance π-π stacking interactions in biological targets.

Isoquinoline vs.

Substituent Effects: Bromobenzyl and aminoisoxazolyl groups in compounds introduce steric bulk and polar functionality, which could modulate solubility and metabolic stability compared to the unsubstituted benzamide in this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isoquinolin-5-ylbenzamide, and how can researchers ensure reproducibility?

- Methodology :

- Begin with the condensation of isoquinolin-5-amine and benzoyl chloride derivatives under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and confirm purity using TLC.

- For reproducibility, document reaction parameters (temperature, solvent ratios, stoichiometry) and characterize final products via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

- Include detailed crystallographic data (e.g., X-ray diffraction) for structural validation, as demonstrated in related benzamide syntheses .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Use spectroscopic techniques:

- NMR : Assign peaks for aromatic protons (isoquinoline and benzamide moieties) and confirm amide bond formation via -NMR carbonyl signals (~165–170 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions to validate stereochemistry .

- Determine solubility profiles in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to guide biological assay design.

- Measure thermal stability via differential scanning calorimetry (DSC) to identify decomposition points .

Q. What initial biological screening approaches are recommended for this compound?

- Methodology :

- Screen for kinase inhibition activity using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to kinase inhibitors containing benzamide scaffolds .

- Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare IC values with known reference compounds .

- Include positive and negative controls to validate assay robustness and minimize false positives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

- Methodology :

- Conduct a Design of Experiments (DoE) to test variables:

- Catalyst type (e.g., DMAP vs. pyridine), temperature (25–80°C), and solvent polarity (THF vs. DMF) .

- Use HPLC to quantify yield and side products (e.g., unreacted amine or benzoyl chloride).

- Apply response surface methodology (RSM) to identify optimal conditions .

- Validate scalability by repeating the reaction at 10x scale and comparing yields .

Q. How should contradictory data in biological activity studies be analyzed and resolved?

- Methodology :

- Hypothesis testing : Compare inconsistent results (e.g., conflicting IC values) using statistical tools (ANOVA, t-tests) to assess significance .

- Source investigation : Check assay conditions (e.g., cell line viability, compound solubility) and batch-to-batch purity variations via LC-MS .

- Cross-validation : Repeat assays in independent labs or with alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What computational strategies are effective for predicting the target-binding modes of this compound?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous kinases (e.g., EGFR or ABL1) to identify potential binding pockets .

- Validate predictions with molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories .

- Correlate computational data with experimental SAR studies by synthesizing analogs with modified substituents (e.g., methoxy vs. nitro groups) .

Q. How can researchers design SAR studies to enhance the selectivity of this compound for specific biological targets?

- Methodology :

- Synthesize derivatives with systematic substitutions:

- Isoquinoline ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to modulate electron density .

- Benzamide moiety : Replace the phenyl ring with heterocycles (e.g., pyridine, thiophene) to alter steric interactions .

- Test selectivity profiles using panel assays (e.g., kinase profiling services) and analyze data with clustering algorithms (e.g., PCA) .

Data Presentation and Reproducibility Guidelines

- Experimental documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, spectral copies, and crystallographic files as supplementary materials .

- Contradiction reporting : Clearly outline conflicting results in the "Discussion" section, proposing hypotheses for discrepancies (e.g., solvent effects, conformational flexibility) .

- Ethical compliance : Adhere to institutional protocols for compound handling and disclose all funding sources in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.